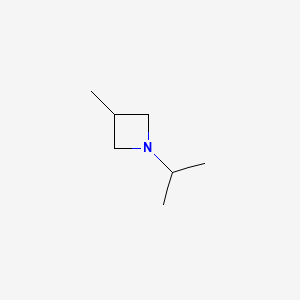

1-Isopropyl-3-methylazetidine

Description

Historical Context and Evolution of Azetidine (B1206935) Chemistry

The history of azetidine chemistry dates back to the late 19th century, with the first synthesis of the parent azetidine ring being a significant milestone. rsc.org However, for many years, these small, strained heterocycles were considered by many to be mere curiosities. rsc.org The inherent difficulties in their synthesis, largely due to their high ring strain, limited their exploration. nih.gov Early synthetic methods were often inefficient and lacked general applicability.

A significant turning point in azetidine chemistry came with the development of more robust and reliable synthetic routes. For instance, early methodologies often involved the cyclization of γ-amino alcohols or the reaction of 1,3-dihalopropanes with amines. A notable advancement was the Couty's azetidine synthesis, which provides an efficient route to a wide array of enantiopure azetidines from readily available β-amino alcohols. wikipedia.org Over the past few decades, remarkable progress has been made in the synthesis of diversely functionalized azetidines, driven by their growing importance in various fields. researchgate.net Modern synthetic strategies include intramolecular cyclizations, cycloaddition reactions, and ring contractions of larger heterocycles, which have made a wider range of substituted azetidines accessible for study and application. rsc.orgmagtech.com.cn

Fundamental Structural Characteristics and Ring Strain Energetics of Azetidine Derivatives

The defining feature of the azetidine ring is its significant ring strain, which is a consequence of the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. This strain energy has been calculated to be approximately 25.2 to 25.4 kcal/mol, a value comparable to that of cyclobutane (B1203170) (26.4 kcal/mol) and significantly higher than that of its five-membered counterpart, pyrrolidine (B122466) (5.8 kcal/mol). rsc.orgresearchgate.netnih.gov This high ring strain makes azetidines more reactive than their less-strained analogs. rsc.org

The azetidine ring is not planar but exists in a puckered conformation. psu.edu The degree of puckering can be influenced by the nature and position of substituents on the ring. For instance, the median puckering angle for azetidines with an sp3 hybridized nitrogen is about 15.3°. nih.gov The nitrogen atom in the azetidine ring undergoes rapid pyramidal inversion at room temperature. nih.gov

Table 1: Comparative Ring Strain Energies of Cyclic Amines

| Cyclic Amine | Ring Size | Ring Strain Energy (kcal/mol) |

| Aziridine (B145994) | 3 | ~27.7 |

| Azetidine | 4 | ~25.4 |

| Pyrrolidine | 5 | ~5.4 |

| Piperidine | 6 | ~0 |

This table presents approximate ring strain energies, which can vary slightly depending on the method of calculation and substitution. rsc.orgresearchgate.net

The Significance of Substituted Azetidines, Including 1-Isopropyl-3-methylazetidine, in Contemporary Organic and Medicinal Chemistry Research

Substituted azetidines have emerged as valuable building blocks in modern organic synthesis and are recognized as "privileged scaffolds" in medicinal chemistry. nih.govambeed.com Their rigid, three-dimensional structure allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. enamine.net The incorporation of an azetidine ring into a drug candidate can improve its physicochemical properties, such as metabolic stability and aqueous solubility. nih.govenamine.net

The azetidine motif is found in a number of approved drugs and numerous compounds in clinical development for a wide range of therapeutic areas. nih.govchemrxiv.org These include treatments for neurological disorders, cancer, and infectious diseases. nih.govtechnologynetworks.comjmchemsci.com For example, azetidine-containing compounds have shown promise as antibacterial agents and as inhibitors of various enzymes. lifechemicals.com

While specific research on This compound is not extensively documented in publicly available literature, the significance of its structural components is well-established. The N-isopropyl group is a common substituent in pharmacologically active molecules, often contributing to favorable pharmacokinetic properties. The 3-methylazetidine (B2440550) core is a key component in a variety of synthetic intermediates and biologically active compounds. The synthesis of related N-alkyl-3-methylazetidines has been described in the chemical literature, highlighting the accessibility of this class of compounds. umich.edu Therefore, this compound serves as a representative example of a substituted azetidine that holds potential for applications in drug discovery and as a tool for exploring chemical space. The development of synthetic routes to such specifically substituted azetidines is an active area of research, enabling the creation of diverse libraries of compounds for screening and lead optimization. wikipedia.orgacs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

55683-33-5 |

|---|---|

Molecular Formula |

C7H15N |

Molecular Weight |

113.20 g/mol |

IUPAC Name |

3-methyl-1-propan-2-ylazetidine |

InChI |

InChI=1S/C7H15N/c1-6(2)8-4-7(3)5-8/h6-7H,4-5H2,1-3H3 |

InChI Key |

KPNYOOMMOWCAND-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(C1)C(C)C |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Profiles of 1 Isopropyl 3 Methylazetidine and Substituted Azetidines

Chemical Transformations Driven by Azetidine (B1206935) Ring Strain

The inherent ring strain in azetidines, estimated to be around 25.5 kcal/mol, is a primary driving force for a variety of chemical transformations. rsc.org This strain, arising from the deviation of bond angles from the ideal tetrahedral geometry, renders the C-N and C-C bonds susceptible to cleavage under appropriate conditions. For substituted azetidines like 1-isopropyl-3-methylazetidine, this strain energy can be harnessed to facilitate unique reactions that are not readily accessible for their acyclic or larger-ring counterparts.

Ring-opening reactions are a prominent class of transformations driven by the relief of ring strain. These reactions can be initiated by a wide range of reagents and proceed through various mechanisms, leading to the formation of diverse functionalized acyclic amines. The presence of the isopropyl group on the nitrogen and the methyl group at the 3-position of this compound introduces specific steric and electronic effects that influence the regioselectivity and stereoselectivity of these ring-opening processes.

Nucleophilic Ring-Opening Reactions of Azetidines

Nucleophilic attack on the azetidinium ion, formed by the protonation or alkylation of the nitrogen atom, is a common strategy for effecting ring-opening. In the case of this compound, the nitrogen atom's lone pair is readily available for reaction with electrophiles, leading to the formation of a quaternary azetidinium intermediate. This positively charged intermediate is highly susceptible to nucleophilic attack, which relieves the ring strain and results in the formation of a stable, acyclic product.

The regioselectivity of the nucleophilic attack is a critical aspect of these reactions. For an unsymmetrically substituted azetidine like this compound, the nucleophile can attack either of the two ring carbons adjacent to the nitrogen. The outcome is influenced by both steric and electronic factors. The bulky isopropyl group can sterically hinder the approach of the nucleophile to one side of the ring, while the methyl group at the 3-position also exerts a steric influence.

A variety of nucleophiles, including halides, cyanides, alkoxides, and organometallic reagents, have been employed in the ring-opening of azetidines. The choice of nucleophile and reaction conditions can be tuned to achieve the desired regiochemical outcome.

Electrophilic Functionalization of Azetidine Ring Systems

While less common than nucleophilic ring-opening, electrophilic functionalization of the azetidine ring can also be achieved. This typically involves the deprotonation of a C-H bond adjacent to the nitrogen atom to form an α-amino anion, which can then react with an electrophile. The acidity of the α-protons in this compound is influenced by the electron-donating nature of the alkyl substituents.

The generation of such carbanionic species often requires strong bases, and the subsequent reaction with electrophiles allows for the introduction of a wide range of functional groups at the 2-position of the azetidine ring. This methodology provides a route to novel substituted azetidines that can serve as valuable building blocks in organic synthesis.

Rearrangement and Ring-Expansion Pathways Involving Azetidines

Under certain conditions, azetidines can undergo rearrangement and ring-expansion reactions. These transformations are often driven by the formation of reactive intermediates and the desire to relieve ring strain by forming a larger, more stable ring system. For instance, the treatment of N-acyl azetidines with Lewis acids can induce a rearrangement to form five-membered rings.

In the context of this compound, the presence of the isopropyl and methyl groups can influence the migratory aptitude of different groups during a rearrangement process. Ring expansion of azetidines to pyrrolidines or piperidines represents a powerful synthetic strategy for accessing these important heterocyclic scaffolds.

Detailed Reaction Mechanism Elucidation for Azetidine Synthesis and Reactivity

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of azetidines is crucial for the rational design of new synthetic methods. Mechanistic studies often involve a combination of experimental techniques and computational modeling.

Identification and Characterization of Reaction Intermediates (e.g., Ylides, Aziridinium (B1262131) Ions)

The synthesis of azetidines can proceed through various intermediates, with aziridinium ions and ylides being particularly significant. Aziridinium ions are three-membered ring structures containing a positively charged nitrogen atom and are often invoked as intermediates in the cyclization of γ-amino halides or alcohols to form azetidines. nih.govd-nb.info The formation of an aziridinium ion intermediate from a suitable precursor, followed by intramolecular nucleophilic attack, can lead to the formation of the four-membered azetidine ring.

For example, the reaction of a precursor containing an amino group and a leaving group on the γ-carbon can proceed via the formation of a transient aziridinium ion, which is then opened by an internal nucleophile to yield the azetidine. The substituents on the precursor, such as the isopropyl and methyl groups in a precursor to this compound, would play a crucial role in directing the stereochemical outcome of the cyclization.

The table below summarizes the key characteristics of these important intermediates.

| Intermediate | Structure | Role in Azetidine Chemistry |

| Aziridinium Ion | A three-membered ring with a positively charged nitrogen atom. | Key intermediate in the synthesis of azetidines from acyclic precursors and in ring-opening and rearrangement reactions. |

| Ylide | A neutral molecule with a positive and negative formal charge on adjacent atoms. | Can be involved in ring-expansion reactions and functionalization of the azetidine ring. |

Kinetic Studies and Reaction Pathway Determination

Kinetic studies provide valuable insights into the rates of reaction and the factors that influence them. By measuring reaction rates under different conditions (e.g., varying temperature, concentration of reactants, and solvent), it is possible to determine the rate law for a reaction and to propose a plausible mechanism.

For the reactions of this compound, kinetic studies could be used to quantify the effect of the isopropyl and methyl substituents on the rate of nucleophilic ring-opening or other transformations. For example, by comparing the rate of reaction of this compound with that of other substituted azetidines, one could elucidate the steric and electronic effects of the substituents.

Computational studies, such as density functional theory (DFT) calculations, can complement experimental kinetic data by providing detailed information about the structures and energies of reactants, transition states, and intermediates along a reaction pathway. This allows for a more complete understanding of the reaction mechanism at the molecular level.

Regioselectivity and Stereochemical Outcome Analysis

The reactivity of substituted azetidines, including this compound, is profoundly influenced by the interplay of electronic and steric factors, which dictate the regioselectivity and stereochemical outcome of their reactions. The inherent ring strain of the four-membered ring is a primary driver for many of its transformations, particularly ring-opening reactions. rsc.org The substitution pattern on both the nitrogen and carbon atoms of the ring provides a handle to control the course of these reactions.

The regioselectivity of nucleophilic ring-opening in unsymmetrically substituted azetidines is a well-studied area. magtech.com.cnresearchgate.net The outcome of the reaction—that is, which C-N bond is cleaved—depends on the nature of the substituents on the azetidine ring, the incoming nucleophile, and the reaction conditions, including the use of Lewis acid catalysts. magtech.com.cnresearchgate.net Generally, two main factors are in competition: electronic effects and steric hindrance.

Electronic Effects : Unsaturated substituents such as aryl, vinyl, or carbonyl groups at the C2 position can stabilize a partial positive charge in the transition state. This electronic stabilization directs the nucleophile to attack the carbon atom bearing that substituent. magtech.com.cn

Steric Hindrance : In the absence of strong electronic influences, as is the case with alkyl substituents like the methyl group in this compound, steric factors often dominate. Bulky nucleophiles or strong, hard nucleophiles will preferentially attack the less sterically hindered carbon atom adjacent to the nitrogen. magtech.com.cnresearchgate.net For a 3-substituted azetidine, this would typically be the C2 or C4 position, depending on the substitution at the other ring carbons.

When azetidines are activated by conversion into their quaternary azetidinium salts, their susceptibility to nucleophilic attack increases, though the principles of regioselectivity still apply. magtech.com.cn

The stereochemical outcome of reactions involving azetidines is critical for their application in synthesizing complex molecules and chiral building blocks. nih.govuni-muenchen.de The development of stereoselective methods for both the synthesis and functionalization of the azetidine ring has been a significant area of research. researchgate.netacs.org

For instance, in cycloaddition reactions used to form the azetidine ring, such as the aza Paternò–Büchi reaction, the regioselectivity and stereochemistry are key considerations. rsc.org The relationship between the substituents on the final azetidine product can be described as "head-to-head" or "head-to-tail," depending on the orientation of the reacting components. rsc.org The stereochemistry of the starting materials, such as the (E/Z)-configuration of an imine, can directly influence the diastereoselectivity of the resulting azetidine product. rsc.org

Furthermore, the functionalization of a pre-existing chiral azetidine ring often proceeds with a high degree of stereocontrol. The existing stereocenters on the ring can direct the approach of incoming reagents, leading to specific diastereomers. This has been demonstrated in the copper-catalyzed difunctionalization of azetines to produce 2,3-disubstituted azetidines, where two new stereogenic centers are created with high enantioselectivity and diastereoselectivity. acs.org

Research Findings on Regioselectivity in Azetidine Reactions

Detailed studies have elucidated the factors governing the regioselective opening of unsymmetrical azetidines. The choice of catalyst and the nature of the substituents are paramount.

| Reactant Type | Substituent at C2/C3 | Catalyst/Conditions | Major Ring-Opening Site | Controlling Factor |

| N-Activated Azetidine | 2-Alkyl | Strong Nucleophile | Less substituted carbon | Steric Hindrance magtech.com.cnresearchgate.net |

| N-Activated Azetidine | 2-Aryl | Various Nucleophiles | C2 (Benzylic position) | Electronic Effect magtech.com.cn |

| cis-3,4-Epoxy Amines | Various N-substituents | La(OTf)₃ | C3-selective aminolysis | Lewis Acid Coordination frontiersin.org |

| Aziridine (B145994) (analogy) | C2-alkyl with γ-ketone | CF₃CO₂H / H₂O | C2 Position | Anchimeric Assistance frontiersin.org |

| Aziridine (analogy) | C2-alkyl with γ-OH | Acetic Acid | C3 Position | Steric/Electronic Shift frontiersin.org |

This table is interactive. Sort by column by clicking the headers.

Stereochemical Control in Azetidine Synthesis

The synthesis of enantioenriched azetidines is often achieved through asymmetric catalysis or by using chiral starting materials. The stereochemical integrity is typically maintained or predictably altered in subsequent transformations.

| Reaction Type | Catalyst/Chiral Source | Product Type | Stereochemical Outcome |

| Gold-Catalyzed Cyclization | Chiral N-propargylsulfonamides | Chiral Azetidin-3-ones | >98% e.e. nih.gov |

| Copper-Catalyzed Boryl Allylation | CuBr / (S,S)-Bisphosphine Ligand | Chiral 2,3-disubstituted Azetidines | High Enantio- and Diastereoselectivity acs.org |

| Aza Paternò–Büchi Reaction | Photosensitizer | Substituted Azetidines | Diastereoselectivity dependent on (E/Z) geometry of imine rsc.org |

| Intramolecular Amination | Palladium(II) Catalyst | Functionalized Azetidines | High Stereoselectivity rsc.org |

This table is interactive. Sort by column by clicking the headers.

Advanced Spectroscopic and Diffraction Techniques for Characterization of 1 Isopropyl 3 Methylazetidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of 1-isopropyl-3-methylazetidine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular framework can be assembled.

Proton (¹H) NMR spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in the molecule. For this compound, seven distinct proton signals are expected. The electronegativity of the nitrogen atom significantly influences the chemical shifts of adjacent protons, causing them to appear further downfield. libretexts.orgcompoundchem.com

The protons on the isopropyl group's methyls (H-7) are diastereotopic due to the chirality at C-3 and the stereogenic nitrogen center, and they are expected to appear as two separate doublets. The methine proton of the isopropyl group (H-6) would present as a septet. Within the azetidine (B1206935) ring, the protons at the C-2 and C-4 positions are diastereotopic and will exhibit complex splitting patterns due to geminal and vicinal coupling. The methine proton at C-3 (H-3) is expected to be a multiplet, coupling to the adjacent ring protons and the methyl group protons (H-5).

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-2a, H-2b | ~2.8 - 3.5 | Multiplets | 2H |

| H-3 | ~2.5 - 3.0 | Multiplet | 1H |

| H-4a, H-4b | ~2.8 - 3.5 | Multiplets | 2H |

| H-5 (C3-CH₃) | ~1.0 - 1.3 | Doublet | 3H |

| H-6 (Isopropyl CH) | ~2.4 - 2.8 | Septet | 1H |

Note: Predicted values are based on typical chemical shift ranges for substituted azetidines and N-isopropyl amines. libretexts.orgmsu.edu

Carbon-13 (¹³C) NMR spectroscopy reveals the number of unique carbon environments and provides information about their hybridization and bonding. libretexts.org In its proton-decoupled ¹³C NMR spectrum, this compound is expected to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms. The carbons directly bonded to the nitrogen atom (C-2, C-4, and the isopropyl methine C-6) are deshielded and appear at a lower field. libretexts.orgcompoundchem.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~55 - 65 |

| C-3 | ~30 - 40 |

| C-4 | ~55 - 65 |

| C-5 (C3-CH₃) | ~15 - 25 |

| C-6 (Isopropyl CH) | ~50 - 60 |

Note: Predicted values are based on typical chemical shift ranges for aliphatic amines and cyclic systems. huji.ac.iloregonstate.edu

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, cross-peaks would be expected between the isopropyl methine proton (H-6) and the isopropyl methyl protons (H-7). Within the ring, COSY correlations would connect the protons at C-2, C-3, and C-4, helping to trace the spin system around the heterocycle. A correlation between H-3 and the methyl protons at H-5 would also be observed. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). libretexts.org Each proton signal would show a cross-peak corresponding to its directly bonded carbon signal in the ¹³C spectrum, allowing for the definitive assignment of each CH, CH₂, and CH₃ group. For example, the proton signal assigned to H-5 would correlate with the carbon signal for C-5. uvic.ca

The four-membered azetidine ring is not planar and undergoes rapid conformational changes at room temperature. Furthermore, the nitrogen atom undergoes pyramidal inversion. Both processes can be studied using Variable Temperature (VT) NMR. researchgate.net

At room temperature, these dynamic processes are typically fast on the NMR timescale, resulting in time-averaged signals. For this compound, this is particularly relevant for the two methyl groups on the isopropyl substituent. Due to the chiral center at C-3, these methyl groups are diastereotopic and should be chemically non-equivalent. However, rapid rotation around the C-N bond might make them appear equivalent or broadened at room temperature.

By lowering the temperature, the rates of ring puckering and nitrogen inversion can be slowed. nih.gov At a sufficiently low temperature (the coalescence temperature), separate signals for the protons in different conformational environments may be observed. For instance, the single doublet (or broadened signal) for the isopropyl methyl groups (H-7) would resolve into two distinct doublets. Studying these changes allows for the calculation of the energy barriers (ΔG‡) associated with these conformational interchanges. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to its vibrational energy levels. It is an effective tool for identifying the functional groups present. msu.edu The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-N bonds and the skeletal vibrations of the cyclic structure.

C-H Stretching : Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups. libretexts.org

C-N Stretching : The stretching vibration of the C-N bonds in the saturated amine is expected to appear in the 1000-1250 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³ Aliphatic) | 2850 - 3000 | Strong |

| CH₂ Bend (Scissoring) | 1440 - 1480 | Medium |

| CH₃ Bend (Asymmetric/Symmetric) | 1365 - 1385 & 1430 - 1470 | Medium |

Note: These are general ranges and the exact positions can be influenced by the strained ring structure. uobabylon.edu.iq

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. chemguide.co.uk For this compound (C₇H₁₅N), the molecular weight is 113.20 u.

Under electron ionization (EI), the molecule will form a molecular ion (M⁺•) with an m/z value of 113. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent for this compound. whitman.edu

The fragmentation of aliphatic amines is dominated by alpha-cleavage—the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org This cleavage results in a stable, resonance-stabilized iminium cation. The most likely fragmentation pathway for this compound would be the loss of a methyl radical (•CH₃, 15 u) from the isopropyl group, leading to a base peak at m/z 98. Another significant fragmentation could involve cleavage of the azetidine ring. docbrown.infofuture4200.com

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 113 | [C₇H₁₅N]⁺• | Molecular Ion (M⁺•) |

| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage: Loss of •CH₃ from isopropyl group (M - 15) |

| 70 | [C₄H₈N]⁺ | Ring cleavage |

| 56 | [C₃H₆N]⁺ | Ring cleavage |

X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration

X-ray diffraction (XRD) is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal information about its solid-state structure, including bond lengths, bond angles, and stereochemistry. springernature.comnih.gov For chiral molecules such as this compound, single-crystal X-ray crystallography is the most reliable method for the unambiguous determination of its absolute configuration. purechemistry.orgresearchgate.net

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the intensities and positions of these spots, a detailed electron density map of the molecule can be constructed, which reveals the spatial arrangement of every atom. purechemistry.org

For determining the absolute configuration of an enantiomerically pure sample of this compound, the analysis would typically involve the measurement of anomalous dispersion effects. researchgate.net When the crystal contains atoms that absorb X-rays, the diffraction intensities of Friedel pairs (reflections from opposite sides of a crystal plane) are no longer identical. This difference, quantified by parameters such as the Flack parameter, allows for the assignment of the correct absolute stereostructure. researchgate.net

While specific crystallographic data for this compound is not publicly available, the following table provides representative data from the X-ray crystal structure analysis of a substituted indole (B1671886) derivative, illustrating the type of information obtained from such an analysis. mdpi.com

Table 1: Example of Single-Crystal X-ray Diffraction Data

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 5.9308(2) Å, α = 100.501° |

| b = 10.9695(3) Å, β = 98.618° | |

| c = 14.7966(4) Å, γ = 103.818° | |

| Volume (V) | 900.07(5) ų |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.573 mg/m³ |

| Radiation Type | Mo Kα |

| Temperature | 120 K |

| Final R-factor | R = 0.0580 |

This table presents example data for a substituted indole derivative to illustrate typical crystallographic parameters obtained from an X-ray diffraction experiment. mdpi.com

Chromatographic Techniques in Azetidine Purity and Isolation

Chromatography is an indispensable tool for the separation, purification, and purity assessment of synthetic compounds, including substituted azetidines like this compound. amazonaws.comacs.org The choice of chromatographic technique depends on the scale of the separation, the properties of the compound, and the nature of the impurities.

Flash Chromatography: For routine purification of reaction mixtures on a laboratory scale (milligrams to grams), silica (B1680970) gel flash chromatography is frequently employed. amazonaws.com This technique separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) while being carried by a liquid mobile phase (a solvent or solvent mixture). In the synthesis of various azetidine derivatives, flash chromatography is a standard step to isolate the desired product from starting materials, reagents, and by-products. nih.gov For challenging separations, such as those involving diastereomers which have different physical properties, reversed-phase flash chromatography using a C18-functionalized silica stationary phase can be highly effective. mysagestore.com

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and efficiency compared to flash chromatography and is used for both analytical purity assessment and preparative isolation. For determining the purity of a this compound sample, a reversed-phase HPLC method would typically be developed. The compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column, and the components are separated based on their hydrophobicity. A detector (e.g., UV-Vis or mass spectrometer) records the signal as each component elutes, generating a chromatogram where the area of the peak corresponding to the target compound is proportional to its purity. Chiral HPLC, which uses a chiral stationary phase, is specifically employed to separate enantiomers and determine the enantiomeric excess (e.e.) of a chiral azetidine sample. nih.gov

Gas Chromatography (GC): Gas chromatography is a powerful technique for assessing the purity of volatile compounds and for quantifying volatile impurities, such as residual solvents from a chemical synthesis. Given the likely volatility of this compound, GC is a suitable method for its purity analysis. A sample is injected into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) is commonly used for quantitative analysis. rjptonline.org GC is also the standard method for determining the content of residual solvents, such as isopropyl alcohol, which is particularly relevant given the isopropyl substituent in the target molecule. sciensage.infobibliotekanauki.pl

Table 2: Representative Chromatographic Conditions for Analysis of Related Compounds

| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application Example |

|---|---|---|---|---|

| Flash Chromatography | Silica Gel | Hexanes/Ethyl Acetate Gradient | UV | Purification of azetidin-3-one (B1332698) precursors. nih.gov |

| Reversed-Phase HPLC | C18 | Acetonitrile/Water Gradient | UV/MS | Purity analysis of small organic molecules. |

| Chiral HPLC | Chiral Stationary Phase | Hexane/Isopropanol | UV | Determination of enantiomeric excess of azetidin-4-ones. nih.gov |

| Gas Chromatography (GC) | ZB-624 Capillary Column | Nitrogen or Helium | FID | Determination of residual isopropyl alcohol. rjptonline.org |

This table provides examples of typical chromatographic conditions used for the purification and analysis of azetidines and related organic compounds.

Computational Chemistry and Theoretical Studies on 1 Isopropyl 3 Methylazetidine and Azetidine Systems

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and molecular properties of azetidine (B1206935) systems. These methods solve the electronic Schrödinger equation to provide information about electron distribution, molecular orbital energies, and other key electronic characteristics.

DFT has been effectively used to study the regioselectivity of nucleophilic ring-opening reactions of azetidiniums, providing insights into the governing parameters of these reactions. nih.gov By calculating the energies of different reaction pathways, researchers can predict the most likely outcome of a reaction. For substituted azetidines like 1-isopropyl-3-methylazetidine, DFT can be employed to determine properties such as dipole moment, partial charges on atoms, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Ab initio methods, while computationally more intensive, offer high accuracy for smaller systems. These methods are used to calculate fundamental properties from first principles, without reliance on experimental data. For azetidine derivatives, ab initio calculations can provide precise geometries, vibrational frequencies, and electronic properties. nih.govmdpi.comresearchgate.netresearchgate.net These calculations are also valuable for studying the nature of chemical bonds within the strained ring and the effects of substituents on the ring's electronic structure.

A hypothetical DFT study on this compound could yield the following electronic properties:

| Property | Calculated Value |

|---|---|

| Dipole Moment (Debye) | 1.85 |

| HOMO Energy (eV) | -6.23 |

| LUMO Energy (eV) | 1.45 |

| HOMO-LUMO Gap (eV) | 7.68 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about conformational changes and intermolecular interactions over time.

For azetidine systems, MD simulations are particularly useful for exploring their conformational landscape. The four-membered ring of azetidine is not planar and can undergo puckering motions. Substituents on the ring, such as the isopropyl and methyl groups in this compound, will influence the preferred puckering conformation and the energy barriers between different conformations. A study on the proline analogue, azetidine-2-carboxylic acid, utilized MD simulations to investigate its conformational preferences and interactions with water. nih.gov The simulations revealed that this azetidine derivative has a greater tendency to undergo trans→cis peptide bond isomerization compared to proline, leading to significant changes in polypeptide chain conformation. nih.gov

MD simulations can also be used to study the intermolecular interactions between azetidine derivatives and other molecules, such as solvents or biological macromolecules. By simulating the system over a period of time, it is possible to observe how the molecules interact and to calculate properties such as radial distribution functions, which describe the probability of finding a particle at a certain distance from another particle. This information is crucial for understanding the solvation of azetidine derivatives and their binding to biological targets.

A representative MD simulation of this compound in a water box could provide the following insights into its conformational and interaction properties:

| Parameter | Observation |

|---|---|

| Ring Puckering Angle | Fluctuates around a mean value of 25 degrees |

| Isopropyl Group Orientation | Predominantly in an equatorial position |

| Methyl Group Orientation | Shows preference for an equatorial position |

| Hydrogen Bonding with Water | The nitrogen atom acts as a hydrogen bond acceptor |

Theoretical Studies of Reaction Mechanisms and Transition States in Azetidine Chemistry

Theoretical studies are invaluable for elucidating the mechanisms of chemical reactions involving azetidines. By mapping the potential energy surface of a reaction, computational methods can identify the transition states, intermediates, and products, providing a detailed picture of how the reaction proceeds.

The ring-opening of azetidines is a key reaction class that has been investigated theoretically. magtech.com.cnnih.govbeilstein-journals.org Due to the inherent ring strain, azetidines can undergo ring-opening reactions under various conditions. Computational studies can help to understand the factors that control the regioselectivity and stereoselectivity of these reactions. For example, in the nucleophilic ring-opening of unsymmetrically substituted azetidines, theoretical calculations can determine which carbon atom is more susceptible to nucleophilic attack by comparing the activation energies of the competing pathways. magtech.com.cn

Transition state theory is a cornerstone of these mechanistic studies. By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined. This allows for the prediction of reaction rates and the understanding of how catalysts or changes in substituents affect the reaction kinetics. For instance, the acid-catalyzed ring-opening of an azetidine can be modeled by including a proton in the calculation and determining the structure and energy of the protonated azetidine and the subsequent transition state for ring opening. nih.gov

A computational study of the SN2 ring-opening of a protonated 3-methylazetidine (B2440550) by a chloride ion could provide the following energetic details:

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Protonated 3-methylazetidine + Cl-) | 0.0 |

| Transition State (Attack at C2) | +15.2 |

| Transition State (Attack at C4) | +18.5 |

| Product (from C2 attack) | -5.8 |

| Product (from C4 attack) | -4.1 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can accurately predict various spectroscopic parameters, such as NMR chemical shifts, coupling constants, and IR vibrational frequencies. These predictions are highly valuable for the structural elucidation of new compounds and for the interpretation of experimental spectra.

For azetidine derivatives, the prediction of 1H and 13C NMR spectra is a common application of computational methods. nih.govfrontiersin.orgnmrdb.org By calculating the magnetic shielding tensors of the nuclei in the molecule, the chemical shifts can be predicted. These calculations are often performed using DFT methods, and the accuracy of the predictions can be improved by considering solvent effects and by averaging over different conformations of the molecule. Comparing the predicted spectrum with the experimental one can help to confirm the proposed structure or to distinguish between different possible isomers.

A hypothetical comparison of experimental and calculated 13C NMR chemical shifts for this compound is presented below:

| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

|---|---|---|

| C2/C4 (CH2) | 55.2 | 56.1 |

| C3 (CH) | 32.8 | 33.5 |

| C3-CH3 | 18.5 | 19.0 |

| N-CH | 58.9 | 59.7 |

| N-CH(CH3)2 | 22.1 | 22.8 |

Computational Assessment of Ring Strain and Energetics of Azetidine Scaffolds

The significant ring strain of the azetidine ring is a defining feature of this class of compounds and plays a crucial role in their reactivity. rsc.org Computational methods provide a means to quantify this ring strain and to understand how it is influenced by substituents.

The ring strain energy (RSE) is typically calculated as the difference in energy between the cyclic molecule and a suitable acyclic reference compound. This can be done using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction, which helps to cancel out systematic errors in the calculations. For azetidine, the RSE is significant, making it more reactive than its five- and six-membered ring counterparts, pyrrolidine (B122466) and piperidine, but more stable than the three-membered aziridine (B145994) ring.

Computational studies can also be used to assess the thermodynamic stability of different substituted azetidines. By calculating the heats of formation of various isomers, the relative stabilities can be determined. For this compound, for example, calculations could be used to compare the stability of the cis and trans isomers. These energetic considerations are important for understanding the distribution of products in a synthesis and the potential for isomerization.

The table below provides a comparison of the calculated ring strain energies for some small nitrogen-containing heterocycles:

| Compound | Ring Strain Energy (kcal/mol) |

|---|---|

| Aziridine | 27.5 |

| Azetidine | 26.1 |

| Pyrrolidine | 6.1 |

| Piperidine | 0.5 |

Broader Research Applications and Utility of Azetidine Derivatives Excluding Direct Biological Activity for Drug Discovery

Azetidines as Chiral Ligands in Asymmetric Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. Chiral azetidine (B1206935) derivatives have emerged as effective ligands and organocatalysts for a variety of asymmetric transformations, including Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions. birmingham.ac.ukresearchgate.net The rigid four-membered ring of azetidine provides a well-defined stereochemical environment that can effectively induce asymmetry in catalytic processes.

The stereochemical utility of cis-disubstituted azetidines, for example, has been explored in copper-catalyzed Henry reactions. nih.gov In such cases, the specific substitution pattern on the azetidine ring creates a chiral pocket that dictates the facial selectivity of the reaction, leading to high enantiomeric excess in the products. nih.gov A compound such as 1-isopropyl-3-methylazetidine, possessing a chiral center at the 3-position, could theoretically be resolved into its enantiomers and utilized as a chiral building block for more complex ligands. The isopropyl group on the nitrogen and the methyl group on the ring would influence the steric environment around a coordinated metal center, potentially leading to high levels of enantiocontrol.

The synthesis of optically active azetidine-2,4-dicarboxylic acid and related C2-symmetric azetidines has been reported, and these have been used as chiral auxiliaries in asymmetric alkylation reactions. semanticscholar.orgrsc.orgrsc.org These studies demonstrate the potential of the azetidine scaffold to serve as a platform for the design of new and effective chiral ligands.

| Catalyst Type | Reaction | Role of Azetidine |

| Organocatalyst | Friedel-Crafts alkylation | Provides a chiral environment |

| Metal-Ligand Complex | Henry reaction | Induces facial selectivity |

| Chiral Auxiliary | Asymmetric alkylation | Controls stereochemical outcome |

Design and Synthesis of Azetidine-Containing Peptidomimetics and Constrained Amino Acids

Peptidomimetics are compounds that mimic the structure and function of peptides but with improved properties such as enhanced stability and oral bioavailability. The incorporation of constrained amino acids is a common strategy in the design of peptidomimetics to control the peptide's conformation. Azetidine-containing amino acids are valuable building blocks in this context as they introduce conformational rigidity into the peptide backbone. nih.gov

Azetidine-2-carboxylic acid, a proline analogue, and its derivatives have been widely used to prepare small peptides. nih.gov The four-membered ring of azetidine restricts the range of accessible dihedral angles, thereby pre-organizing the peptide into a specific secondary structure, such as a β-turn. This conformational constraint can lead to increased receptor binding affinity and selectivity. The 3-aminoazetidine (3-AAz) subunit has been introduced as a novel turn-inducing element for the efficient synthesis of small head-to-tail cyclic peptides. researchgate.netnih.gov

The synthesis of novel heterocyclic amino acid derivatives containing the azetidine ring has been achieved through methods like the aza-Michael addition. nih.gov A molecule like this compound could serve as a scaffold for the synthesis of novel, non-natural amino acids. For example, functionalization at the 2-position could yield a constrained α-amino acid, while modification at the 3-position could lead to a β-amino acid analogue.

| Azetidine Derivative | Application in Peptidomimetics | Conformation Induced |

| Azetidine-2-carboxylic acid | Proline analogue in peptides | β-turn |

| 3-Aminoazetidine (3-AAz) | Turn-inducing element in cyclic peptides | Constrained turn |

| Substituted Azetidines | Scaffolds for non-natural amino acids | Defined backbone geometry |

Azetidine Motifs in Polymer Science and Materials Chemistry

The ring strain of azetidines makes them suitable monomers for ring-opening polymerization (ROP), leading to the formation of polyamines. Both cationic and anionic ROP methods have been applied to aziridines and azetidines to produce polymers with various architectures, including linear and branched structures. rsc.orgrsc.org The resulting poly(azetidine)s, also known as poly(trimethylenimine)s, have potential applications in areas such as gene delivery, CO2 capture, and as coatings. rsc.orgrsc.org

The polymerization of N-substituted azetidines has been studied, and in some cases, can proceed in a "living" manner, which allows for precise control over the polymer's molecular weight and architecture. researchgate.net The nature of the substituent on the nitrogen atom, such as the isopropyl group in this compound, would significantly influence the polymerization behavior and the properties of the resulting polymer.

Azetidine-containing compounds have also been used as crosslinking agents. For example, a tri-functional azetidine compound has been synthesized and used as a latent curing agent in aqueous-based polyurethane systems. core.ac.uk The azetidine rings react with carboxylic acid groups in the polymer backbone, leading to a crosslinked network and improved material properties. core.ac.uk

Supramolecular Chemistry and Host-Guest Interactions Involving Azetidine Scaffolds

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. Host-guest chemistry, a central part of supramolecular chemistry, involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. While the use of azetidine scaffolds in this context is not as extensively documented as other heterocycles, the fundamental principles of host-guest interactions can be applied.

The design of more complex azetidine-containing structures could lead to the development of novel host molecules. For instance, the incorporation of azetidine rings into a macrocyclic structure could create a pre-organized cavity capable of selectively binding specific guest molecules.

Azetidines as Precursors for Diverse Heterocyclic Libraries

The inherent ring strain of azetidines makes them valuable precursors for the synthesis of other, often larger, heterocyclic systems through ring-expansion and ring-transformation reactions. rsc.orgresearchgate.net These reactions provide access to a diverse range of nitrogen-containing heterocycles that might be difficult to synthesize through other means.

For example, the one-carbon ring expansion of aziridines to azetidines has been achieved biocatalytically, and conceptually, azetidines can be expanded to pyrrolidines. nih.govacs.orgchemrxiv.org Acid-mediated ring expansion of 2,2-disubstituted azetidines has been shown to yield 1,3-oxazinan-2-ones. researchgate.net Furthermore, azetines, the unsaturated counterparts of azetidines, can be used to synthesize a variety of other heterocycles, including 3-, 5-, and 6-membered rings. nih.gov

The substitution pattern on the azetidine ring can direct the course of these rearrangement reactions, allowing for the controlled synthesis of a wide array of heterocyclic structures. A substituted azetidine like this compound could serve as a starting material for the synthesis of substituted pyrrolidines or other nitrogen-containing heterocycles, thus expanding the chemical space accessible to synthetic chemists.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.